molecular formula C27H30N8O2 B14096834 7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B14096834
M. Wt: 498.6 g/mol
InChI Key: CZPKXTGOKBUOSZ-UHFFFAOYSA-N
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Description

7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound that belongs to the class of triazino[3,4-f]purines This compound is characterized by its unique structure, which includes a triazine ring fused to a purine ring, with various substituents such as phenyl and piperazine groups

Preparation Methods

The synthesis of 7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved by reacting appropriate precursors under controlled conditions to form the triazine core.

    Fusion with the purine ring: The triazine ring is then fused with a purine ring through cyclization reactions.

    Introduction of substituents: The phenyl and piperazine groups are introduced through substitution reactions, often using reagents like phenyl halides and piperazine derivatives.

    Final modifications: The compound is further modified to achieve the desired structure, including methylation and other functional group transformations.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halides, acids, and bases.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives with modified functional groups.

Scientific Research Applications

7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets in the body.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Biochemistry: The compound is used to study enzyme interactions and receptor binding, providing insights into its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione include other triazino[3,4-f]purine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H30N8O2

Molecular Weight

498.6 g/mol

IUPAC Name

7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C27H30N8O2/c1-30-24-23(25(36)31(2)27(30)37)34-19-22(20-9-5-3-6-10-20)29-35(26(34)28-24)18-15-32-13-16-33(17-14-32)21-11-7-4-8-12-21/h3-12H,13-19H2,1-2H3

InChI Key

CZPKXTGOKBUOSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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